2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
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Overview
Description
“2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate” is a chemical compound with the CAS Number: 1049785-94-5 and Linear Formula: C11H24N2O6 . It is a versatile material used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 . The molecular weight of the compound is 280.32 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry place at 2-8C .Scientific Research Applications
Synthesis of Building Blocks for Peptide Isosteres
The synthesis of novel aldehyde protection groups, the N-Boc N,O-acetal moiety, utilized 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate. These compounds, including (RS)-3'-tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid, were synthesized from simple starting materials. These building blocks were used in combinatorial solid-phase synthesis for novel peptide isosteres (Groth & Meldal, 2001).
Preparation of Diversely Substituted Piperazine-2,5-diones
This research involved the Ugi reaction of various N-tert-butoxycarbonyl-protected α-amino acids, leading to the efficient microwave-assisted cyclization in acetic acid to yield diastereomerically pure, racemic piperazine-2,5-diones. This process demonstrates the compound's utility in synthesizing complex molecular structures (Nikulnikov, Shumsky, & Krasavin, 2010).
Catalysis in Acylation Chemistry
The synthesis of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate used 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate for the creation of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds showed significant catalytic activity in the acylation of tert-butanol (Mennenga, Dorn, Menzel, & Ritter, 2015).
Discovery of Potent and Orally Active Inhibitors
The compound played a role in synthesizing novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. The optimization of substituents led to the identification of fluorine substituted tert-butoxycarbonyl groups, contributing to the development of inhibitors with potent activities in enzyme-assay and cell-based assays (Chonan et al., 2011).
Synthesis of Alpha-Branched 2-Piperazinylbenzylamines
The nucleophilic 1,2-addition reactions using 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate were investigated for the synthesis of alpha-branched N-Boc-2-piperazinylbenzylamines. The resulting compounds had applications in the development of novel ligands for the human melanocortin 4 receptor (Jiang et al., 2005).
Characterization of Molecular Structure
This compound was used in the synthesis and characterization of molecular structures like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. The crystal and molecular structure analysis provided insights into the bond lengths and angles typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIWMBOPSWHBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370851 |
Source
|
Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |
CAS RN |
1049785-94-5 |
Source
|
Record name | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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